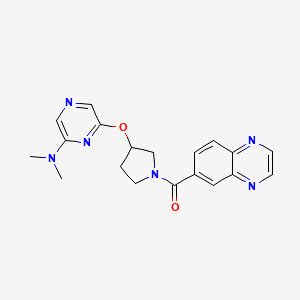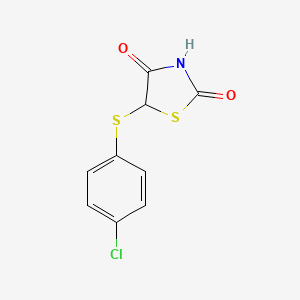
5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a 2,4-dione functional group. The 4-chlorophenylsulfanyl substituent is attached to the thiazolidine ring, adding to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenethiol and thiazolidine-2,4-dione.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF).
Procedure: The 4-chlorobenzenethiol is reacted with thiazolidine-2,4-dione under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and maintain the necessary reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the chlorophenylsulfanyl group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation, glucose metabolism, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylphenylsulfanyl)-thiazolidine-2,4-dione: Similar structure but with a methyl group instead of a chlorine atom.
5-(4-Fluorophenylsulfanyl)-thiazolidine-2,4-dione: Similar structure but with a fluorine atom instead of a chlorine atom.
5-(4-Bromophenylsulfanyl)-thiazolidine-2,4-dione: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenylsulfanyl group in 5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione imparts unique chemical and biological properties, making it distinct from its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-5-1-3-6(4-2-5)14-8-7(12)11-9(13)15-8/h1-4,8H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMIKAABNECQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2C(=O)NC(=O)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
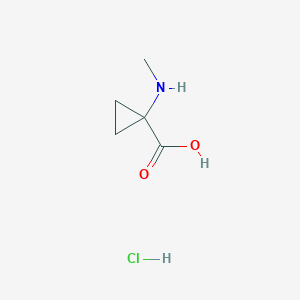
![2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid](/img/structure/B2828874.png)
![N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2828876.png)

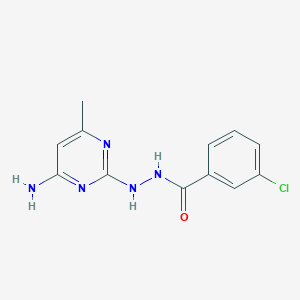

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2828882.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide](/img/structure/B2828883.png)
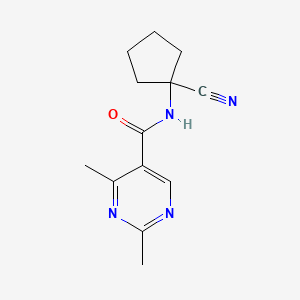
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2828885.png)
![5-{3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2828887.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)
